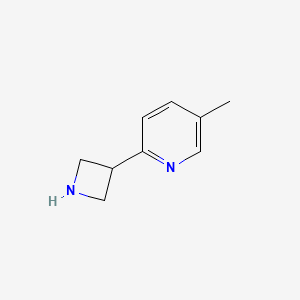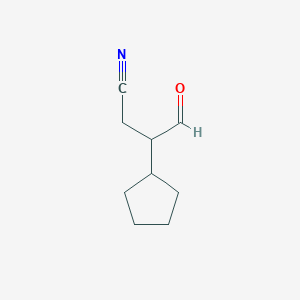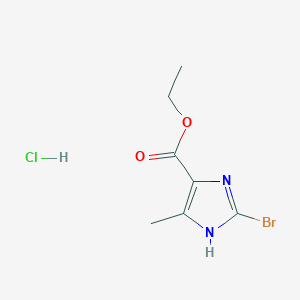
2-(Azetidin-3-yl)-5-methylpyridine
Descripción general
Descripción
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction .Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
2-(Azetidin-3-yl)-5-methylpyridine derivatives have been explored for potential use in radiopharmaceuticals. A notable study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (5d), a compound that may act as a novel ligand for nicotinic receptors. The method involved a Stille coupling reaction and presented an efficient way to automate the process for potential application in molecular imaging and radiopharmaceuticals (Karimi & Långström, 2002).
Antimicrobial Applications
Derivatives of this compound have shown promising antimicrobial properties. For example, a synthesized compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine displayed acceptable antibacterial and antifungal activity, highlighting its potential in combating microbial infections (Rao, Prasad & Rao, 2013). Additionally, novel 2-azetidinons derived from pyrazin dicarboxylic acid were synthesized and showed excellent antibacterial and antifungal activities, which could be valuable in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).
Enzyme Inhibitory Activity
Compounds based on the azetidine structure have been identified to inhibit specific enzymes, which can be crucial in drug design and pharmacological studies. For instance, synthesized azetidine derivatives showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential therapeutic applications in enzyme-targeted treatments (Lawande et al., 2015).
Synthesis of Heterocyclic Compounds
Azetidine and its derivatives play a pivotal role in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, for example, has shown that these compounds can be used to create a wide array of bioactive molecules with potential pharmacological activities (Lawande et al., 2015). Similarly, the preparation of heteroaryloxetanes and heteroarylazetidines by Minisci reaction demonstrated the importance of azetidine structures in synthesizing complex heterocyclic systems used in drug discovery (Duncton et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 2-(Azetidin-3-yl)-5-methylpyridine is the GABA (gamma-aminobutyric acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound interacts with its targets by acting as a GABA uptake inhibitor This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of GABA receptors, which in turn opens chloride channels, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to generate an action potential, thus reducing neuronal excitability .
Result of Action
The result of the action of this compound is a decrease in neuronal excitability due to increased GABAergic inhibition . This could potentially lead to effects such as sedation, anxiolysis, and anticonvulsant effects, which are commonly associated with increased GABAergic activity.
Análisis Bioquímico
Biochemical Properties
2-(Azetidin-3-yl)-5-methylpyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes and proteins, including those involved in neurotransmitter regulation and metabolic pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA and potentially influencing neurological functions . Additionally, its interaction with enzymes like fatty acid synthase (FASN) suggests a role in lipid metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as MCF-7 and MDA-MB-231, this compound exhibits antiproliferative effects by destabilizing tubulin and inhibiting cell division . Furthermore, it can modulate cellular metabolism by inhibiting fatty acid synthesis, which is crucial for the survival of certain cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their activity. For example, its interaction with the colchicine-binding site on tubulin disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit the keto-reductase activity of fatty acid synthase, thereby reducing palmitate synthesis and affecting lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and metabolic processes
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and neurotoxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like fatty acid synthase and GABA A receptors, influencing metabolic flux and metabolite levels . Its role in lipid metabolism is particularly noteworthy, as it can inhibit the synthesis of key fatty acids, thereby affecting cellular energy balance and signaling pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWYXVQMSQSTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)


![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)

